molecular formula C6H7IN2 B12333727 3-Pyridinamine, 2-iodo-4-methyl- CAS No. 639807-19-5

3-Pyridinamine, 2-iodo-4-methyl-

Cat. No.: B12333727
CAS No.: 639807-19-5
M. Wt: 234.04 g/mol
InChI Key: XUSGWEAONIVAHJ-UHFFFAOYSA-N
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Description

3-Pyridinamine, 2-iodo-4-methyl- is a chemical compound with the molecular formula C6H7IN2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of an amino group at the 3-position, an iodine atom at the 2-position, and a methyl group at the 4-position of the pyridine ring. This unique arrangement of substituents imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinamine, 2-iodo-4-methyl- typically involves the iodination of 4-methyl-3-pyridinamine. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide. The reaction conditions generally include an acidic medium and a temperature range of 0-5°C to ensure the stability of the diazonium salt.

Industrial Production Methods

Industrial production of 3-Pyridinamine, 2-iodo-4-methyl- may involve continuous flow processes to enhance yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures consistent product quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinamine, 2-iodo-4-methyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction Reactions: The compound can be reduced to form corresponding amines or hydrocarbons using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Hydrogen peroxide in acetic acid or nitric acid at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Substitution: Formation of 2-azido-4-methyl-3-pyridinamine, 2-thiocyanato-4-methyl-3-pyridinamine, or 2-methoxy-4-methyl-3-pyridinamine.

    Oxidation: Formation of 2-iodo-4-methyl-3-nitropyridine or 2-iodo-4-methyl-3-nitrosopyridine.

    Reduction: Formation of 2-iodo-4-methyl-3-aminopyridine or 2-iodo-4-methylpyridine.

Scientific Research Applications

3-Pyridinamine, 2-iodo-4-methyl- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of antimicrobial and anticancer agents.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Pyridinamine, 2-iodo-4-methyl- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s unique structure allows it to engage in multiple pathways, making it a versatile tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-iodopyridine: Similar structure but lacks the methyl group at the 4-position.

    2-Iodo-4-methylpyridine: Similar structure but lacks the amino group at the 3-position.

    4-Iodo-3-pyridinamine: Similar structure but the positions of the iodine and amino groups are reversed.

Uniqueness

3-Pyridinamine, 2-iodo-4-methyl- is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and an iodine atom on the pyridine ring allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

CAS No.

639807-19-5

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

2-iodo-4-methylpyridin-3-amine

InChI

InChI=1S/C6H7IN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3

InChI Key

XUSGWEAONIVAHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)I)N

Origin of Product

United States

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